zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate
Overview
Description
The compound “zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate” is a complex organic molecule that features a zinc ion coordinated to a highly functionalized organic ligand. This compound is notable for its intricate stereochemistry and the presence of multiple functional groups, including amino, hydroxyl, and carboxylate groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The key steps include the formation of the oxolan ring, the introduction of amino and hydroxyl groups, and the coordination of the zinc ion. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The carboxylate groups can be reduced to alcohols or aldehydes.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups could yield ketones or carboxylic acids, while reduction of the carboxylate groups could produce alcohols or aldehydes.
Scientific Research Applications
This compound has a wide range of applications in scientific research, including:
Chemistry: It can be used as a ligand in coordination chemistry studies, helping to elucidate the properties of metal complexes.
Biology: Its ability to interact with biological molecules makes it useful in studies of enzyme function and protein-ligand interactions.
Medicine: The compound’s potential therapeutic properties are of interest in drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the development of new materials, such as catalysts or sensors, due to its unique chemical properties.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its ability to coordinate to metal ions, such as zinc. This coordination can influence the activity of enzymes or other proteins by stabilizing specific conformations or facilitating catalytic reactions. The molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other zinc-coordinated organic molecules with similar functional groups and stereochemistry. Examples include:
- Zinc-coordinated amino acids
- Zinc-coordinated peptides
- Other zinc-coordinated nucleotides
Uniqueness
What sets this compound apart is its highly functionalized ligand, which provides multiple points of interaction with biological molecules or other chemical species. This makes it particularly versatile and useful in a wide range of applications, from basic research to industrial processes.
Biological Activity
Zinc complexes, particularly those involving triazolopyrimidine derivatives, have garnered significant attention in the field of medicinal chemistry due to their diverse biological activities. This article focuses on the compound zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate , exploring its synthesis, structural characteristics, and biological efficacy.
Synthesis and Structural Characteristics
The synthesis of zinc complexes typically involves the coordination of zinc ions with various organic ligands. In the case of triazolopyrimidine derivatives, zinc(II) ions are often complexed with ligands that contain nitrogen-rich heterocycles. The structural characterization of these complexes can be performed using techniques such as X-ray crystallography and NMR spectroscopy.
Table 1: Summary of Zinc Complexes with Triazolopyrimidine Derivatives
Biological Activity
The biological activity of zinc complexes is multifaceted and includes antimicrobial, antiparasitic, and anticancer properties. The mechanisms underlying these activities often involve the interaction of metal ions with biological macromolecules such as DNA and proteins.
Antimicrobial Activity
Zinc complexes have shown promising results in combating bacterial infections. For instance, a series of zinc(II) complexes exhibited significant antibacterial activity against both planktonic and biofilm-forming strains of Staphylococcus aureus and Candida albicans. The efficacy is attributed to the ability of these complexes to disrupt bacterial cell membranes and interfere with metabolic processes.
Antiparasitic Activity
Research has demonstrated that certain zinc-triazolopyrimidine complexes possess antiparasitic properties. A study highlighted the effectiveness of these complexes against Trypanosoma cruzi, the causative agent of Chagas disease. The mechanism involves the inhibition of key enzymes essential for the parasite's survival.
Case Studies
Case Study 1: Antiproliferative Effects on Cancer Cells
In a controlled laboratory setting, Zn(mptp)Cl₂ was tested for its antiproliferative effects on B16 melanoma cells. The complex demonstrated a dose-dependent inhibition of cell growth, suggesting its potential as a chemotherapeutic agent. The study concluded that the interaction between zinc ions and cellular components could lead to increased oxidative stress within cancer cells, ultimately triggering apoptosis.
Case Study 2: Antibacterial Efficacy Against Biofilms
Another significant study focused on the antibacterial efficacy of Zn(dmtp)₂Cl₂ against biofilms formed by Staphylococcus aureus. The complex was found to penetrate biofilm matrices effectively and exhibited a reduction in viable cell counts by over 90%, highlighting its potential for treating persistent infections associated with biofilm formation.
Properties
IUPAC Name |
zinc;1-[(2R,3R,4S,5R)-5-[(S)-[[(2S,3S,4S)-2-amino-5-carbamoyloxy-3,4-dihydroxypentanoyl]amino]-carboxylatomethyl]-3,4-dihydroxyoxolan-2-yl]-2,4-dioxopyrimidine-5-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O14.Zn/c18-5(7(24)4(23)2-35-16(19)33)12(28)20-6(15(31)32)10-8(25)9(26)13(36-10)22-1-3(14(29)30)11(27)21-17(22)34;/h1,4-10,13,23-26H,2,18H2,(H2,19,33)(H,20,28)(H,29,30)(H,31,32)(H,21,27,34);/q;+2/p-2/t4-,5-,6-,7+,8-,9+,10+,13+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVCJXEUDHCBDGI-AGVSZMOESA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)C(C(=O)[O-])NC(=O)C(C(C(COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C(=O)NC(=O)N1[C@H]2[C@@H]([C@@H]([C@H](O2)[C@@H](C(=O)[O-])NC(=O)[C@H]([C@@H]([C@H](COC(=O)N)O)O)N)O)O)C(=O)[O-].[Zn+2] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N5O14Zn | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8035926 | |
Record name | Polyoxorim-zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
584.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
146659-78-1 | |
Record name | Polyoxorim-zinc [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146659781 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Polyoxorim-zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8035926 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | POLYOXORIM-ZINC | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F48U67E18L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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